![molecular formula C24H34N4O4S B2513269 4-((1-(2-(ciclopentilamino)-2-oxoethyl)-2,4-dioxo-1,2-dihidrotieno[3,2-d]pirimidin-3(4H)-il)metil)-N-propilciclohexanocarboxamida CAS No. 941962-83-0](/img/structure/B2513269.png)
4-((1-(2-(ciclopentilamino)-2-oxoethyl)-2,4-dioxo-1,2-dihidrotieno[3,2-d]pirimidin-3(4H)-il)metil)-N-propilciclohexanocarboxamida
Descripción general
Descripción
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis exhaustivo de las aplicaciones de investigación científica de la “4-((1-(2-(ciclopentilamino)-2-oxoethyl)-2,4-dioxo-1,2-dihidrotieno[3,2-d]pirimidin-3(4H)-il)metil)-N-propilciclohexanocarboxamida”:
Inhibición de la Fosfodiesterasa
Este compuesto ha demostrado un potencial como inhibidor potente de las enzimas fosfodiesterasa (PDE), particularmente PDE7. Los inhibidores de PDE son cruciales en la regulación de los niveles intracelulares de nucleótidos cíclicos (cAMP y cGMP), que desempeñan papeles importantes en varios procesos fisiológicos. Los inhibidores de PDE7 se están explorando por su potencial terapéutico en el tratamiento de enfermedades inflamatorias, trastornos del sistema nervioso central y ciertos tipos de leucemia .
Aplicaciones Antiinflamatorias
Debido a su actividad inhibitoria de PDE7, este compuesto se está investigando por sus propiedades antiinflamatorias. La inhibición de PDE7 puede reducir la producción de citocinas proinflamatorias, lo que la convierte en una candidata prometedora para el tratamiento de afecciones inflamatorias crónicas como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Trastornos Neurológicos
La capacidad del compuesto para inhibir PDE7 también lo convierte en un posible agente terapéutico para los trastornos neurológicos. Los inhibidores de PDE7 se han estudiado por sus efectos neuroprotectores y su capacidad para mejorar la función cognitiva. Esto convierte al compuesto en un candidato para tratar enfermedades como el Alzheimer, el Parkinson y la esclerosis múltiple .
Enfermedades Respiratorias
Los inhibidores de PDE, incluidos los que se dirigen a PDE7, tienen aplicaciones en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica (EPOC). Al modular los niveles de cAMP, estos inhibidores pueden ayudar a relajar los músculos bronquiales y reducir la inflamación en las vías respiratorias .
Investigación sobre el Cáncer
La estructura del compuesto sugiere posibles aplicaciones en la investigación sobre el cáncer. Se ha demostrado que los inhibidores de PDE7 inducen la apoptosis (muerte celular programada) en ciertas líneas celulares cancerosas. Esto convierte al compuesto en un posible candidato para el desarrollo de nuevas terapias contra el cáncer, particularmente para los cánceres que son resistentes a los tratamientos convencionales .
Enfermedades Cardiovasculares
La investigación sobre los inhibidores de PDE también ha destacado su potencial en el tratamiento de enfermedades cardiovasculares. Al regular los niveles de cAMP y cGMP, estos inhibidores pueden influir en la contracción del músculo cardíaco y la dilatación de los vasos sanguíneos. Este compuesto podría explorarse por su potencial en el tratamiento de la insuficiencia cardíaca y la hipertensión .
Trastornos Metabólicos
La regulación de los nucleótidos cíclicos por los inhibidores de PDE también puede afectar a los procesos metabólicos. Este compuesto puede tener aplicaciones en el tratamiento de trastornos metabólicos como la diabetes y la obesidad al influir en la secreción de insulina y el metabolismo de los lípidos .
Inmunomodulación
Los inhibidores de PDE7 se están estudiando por sus efectos inmunomoduladores. Al modular la función de las células inmunitarias, estos compuestos pueden utilizarse potencialmente para tratar enfermedades autoinmunitarias y mejorar las respuestas inmunitarias en varios contextos terapéuticos .
Mecanismo De Acción
Target of Action
The primary target of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in a variety of biological processes .
Mode of Action
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide interacts with PDE7A by binding to its catalytic domain . This interaction inhibits the enzyme’s ability to hydrolyze cAMP, thereby increasing intracellular cAMP levels .
Biochemical Pathways
The increase in cAMP levels due to the action of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide affects various biochemical pathways. Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . This can affect pathways related to cell growth, inflammation, and other cellular responses .
Result of Action
The molecular and cellular effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide’s action are primarily due to the increased levels of cAMP. This can lead to changes in cell function, including altered gene expression, modulation of inflammation, and impacts on cell growth and differentiation .
Análisis Bioquímico
Biochemical Properties
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterase 7A (PDE7A). This enzyme is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), a crucial step in signal transduction pathways . By inhibiting PDE7A, the compound increases intracellular levels of cAMP, thereby modulating various cellular processes.
Cellular Effects
The effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide on cells are profound. It influences cell signaling pathways by elevating cAMP levels, which can lead to changes in gene expression and cellular metabolism. This compound has been shown to affect various cell types, including immune cells, where it can modulate inflammatory responses and cytokine production . Additionally, it impacts neuronal cells by influencing neurotransmitter release and synaptic plasticity.
Molecular Mechanism
At the molecular level, 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide exerts its effects primarily through the inhibition of PDE7A. This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions . The compound’s binding interactions with PDE7A are characterized by high affinity and specificity, making it a potent inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained increases in cAMP levels, with corresponding long-term effects on cellular function . These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide vary with dosage. At low doses, the compound effectively inhibits PDE7A without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also noted, where a minimum effective dose is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE7A and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Actividad Biológica
The compound 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a complex organic molecule with potential pharmacological applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C22H30N4O4S
- Molecular Weight : 430.56 g/mol
- IUPAC Name : 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
This compound exhibits multiple functional groups that contribute to its biological activity, including amides and dioxo structures which are often associated with various therapeutic effects.
Research indicates that compounds similar to this one may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of dioxo groups suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The structural components may interact with specific receptors in the body, influencing signaling pathways related to inflammation and pain.
- Antimicrobial Properties : Some studies have indicated that similar thieno[3,2-d]pyrimidine derivatives possess antimicrobial activities.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound or similar derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes such as cyclooxygenase (COX) showed that this compound could reduce the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .
- Anticancer Properties : A notable case study investigated the effects on cancer cell lines where the compound induced apoptosis through modulation of apoptotic pathways. This effect was linked to changes in mitochondrial membrane potential and activation of caspases .
Propiedades
IUPAC Name |
4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-2-12-25-22(30)17-9-7-16(8-10-17)14-28-23(31)21-19(11-13-33-21)27(24(28)32)15-20(29)26-18-5-3-4-6-18/h11,13,16-18H,2-10,12,14-15H2,1H3,(H,25,30)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGVBVUGWSJTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.